molecular formula C12H10Cl2O3 B13160839 (2E)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)acrylic acid

(2E)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)acrylic acid

Cat. No.: B13160839
M. Wt: 273.11 g/mol
InChI Key: XYEDOVVVGNIHIO-OWOJBTEDSA-N
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Description

3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a synthetic organic compound with the molecular formula C12H10Cl2O3 and a molecular weight of 273.11 g/mol . This compound is characterized by the presence of a benzopyran ring system substituted with chlorine atoms and a propenoic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, alkanes, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a propenoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H10Cl2O3

Molecular Weight

273.11 g/mol

IUPAC Name

(E)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H10Cl2O3/c13-9-4-8-3-7(1-2-11(15)16)6-17-12(8)10(14)5-9/h1-2,4-5,7H,3,6H2,(H,15,16)/b2-1+

InChI Key

XYEDOVVVGNIHIO-OWOJBTEDSA-N

Isomeric SMILES

C1C(COC2=C1C=C(C=C2Cl)Cl)/C=C/C(=O)O

Canonical SMILES

C1C(COC2=C1C=C(C=C2Cl)Cl)C=CC(=O)O

Origin of Product

United States

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